6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEKJPIFSUEFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153961 | |
| Record name | 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725253-26-9 | |
| Record name | 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725253-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde. One common method includes the use of 2-aminopyridine, 3,4-dimethoxybenzaldehyde, and bromine in the presence of a base such as sodium bicarbonate or potassium carbonate. The reaction is usually carried out in a polar solvent like methanol or ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to reduce reaction times and improve yields . Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, derivatives similar to 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes .
- Anti-inflammatory Effects : Certain studies indicate that imidazo[1,2-a]pyridine compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Mechanistic Studies
The mechanism of action for 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been explored through various in vitro studies:
- Binding Affinity : Interaction studies reveal that this compound binds effectively to specific biological targets such as protein kinases and enzymes involved in cell signaling pathways. This binding affinity suggests its potential as a lead compound for drug development .
- Nucleophilic Substitution Reactions : The bromine atom in the structure allows for nucleophilic substitution reactions, which can be exploited to synthesize more complex molecules or modify existing ones to enhance their biological activity .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-a]pyridine Core : Starting from appropriate precursors, the imidazole and pyridine rings are formed through cyclization reactions.
- Bromination : The introduction of the bromine atom at the 6-position can be achieved using brominating agents under controlled conditions.
- Functionalization : The addition of the 3,4-dimethoxyphenyl group is accomplished via coupling reactions that enhance the compound's reactivity and biological profile.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine | Structure | Bromine and dimethoxy groups enhance reactivity and biological activity |
| 6-Bromo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine | Structure | Contains a dimethylamino group that may alter pharmacological properties |
| 6-Iodo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine | Structure | Iodine substitution may enhance reactivity compared to bromine |
| 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Structure | Nitro group may provide different electronic properties |
This table highlights how the specific combination of substituents in 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine contributes to its distinct chemical behavior and therapeutic applications compared to its analogs.
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- A study published in Journal of Medicinal Chemistry demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives with similar structures to this compound . The results indicated significant inhibition of tumor growth in preclinical models.
- Another investigation focused on antimicrobial activity against resistant bacterial strains revealed that modifications at the 6-position significantly enhanced efficacy .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups enhance its binding affinity to various enzymes and receptors, leading to its biological activity. For example, it may inhibit the activity of certain enzymes by forming strong interactions with their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally similar compounds:
Key Observations
Electronic and Steric Effects
- Bromine vs. Nitro Groups : Bromine at position 6 enhances electrophilic aromatic substitution reactivity, whereas nitro groups (e.g., in DABTEI) increase electron-withdrawing effects, influencing fluorescence and redox properties .
- Methoxy Substituents: The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, slowing reaction kinetics compared to monosubstituted analogs like 524724-77-4 .
Research Findings and Data
Spectral and Purity Data
Comparative Reactivity in Cross-Coupling
| Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Bromo-2-(3,4-OCH₃Ph)-imidazo[...] | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | 52 | |
| 6-Bromo-2-(3-ClPh)-imidazo[...] | Microwave irradiation, 150°C | 89 |
Microwave-assisted synthesis significantly improves yields compared to traditional heating .
Biological Activity
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by its fused imidazole and pyridine rings. The presence of a bromine atom and a dimethoxyphenyl group enhances its potential biological activity. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
- Molecular Formula : C₁₆H₁₃BrN₂O₃
- Molecular Weight : 361.19 g/mol
- CAS Number : 725253-26-9
Antimicrobial Activity
Research has demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against Staphylococcus aureus and Escherichia coli, with reported MIC values in the low micromolar range (0.5 - 5 µg/mL) .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5 to 15 µM .
- Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity:
- Bromine Substitution : The bromine atom facilitates nucleophilic substitution reactions, enhancing reactivity and potential interactions with biological targets .
- Dimethoxy Group : The presence of methoxy groups increases lipophilicity, which may enhance membrane permeability and bioavailability .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine | Structure | Bromine and dimethoxy groups enhance reactivity and biological activity |
| 6-Bromo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine | Structure | Dimethylamino group may alter pharmacological properties |
| 6-Iodo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine | Structure | Iodine substitution may enhance reactivity compared to bromine |
| 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Structure | Nitro group may provide different electronic properties |
Case Studies
- Antitubercular Activity : A study evaluated derivatives of imidazo[1,2-a]pyridine for their antitubercular activity. While not directly tested on our compound, related structures showed promising results against Mycobacterium tuberculosis with MIC values in the nanomolar range .
- In Vivo Studies : Further research is needed to assess the in vivo efficacy of this compound in animal models to confirm its therapeutic potential observed in vitro.
Q & A
Synthesis and Optimization
Basic Question : What are the common synthetic routes for preparing 6-bromoimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield? Methodological Answer : Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclocondensation of α-haloketones with 2-aminopyridines. For brominated derivatives, microwave-assisted synthesis (e.g., 2450 MHz, 120°C) significantly reduces reaction time (from hours to minutes) and improves yield (up to 85%) compared to conventional heating . Key variables include:
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) or solvent-free conditions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption.
- Stoichiometry : A 1:1.2 molar ratio of α-bromoketone to 2-aminopyridine minimizes side products.
Advanced Question : How can reaction parameters be optimized to mitigate competing pathways (e.g., dimerization) in brominated imidazo[1,2-a]pyridine synthesis? Methodological Answer : To suppress dimerization:
- Temperature Control : Gradual heating (ramp to 100°C over 10 min) avoids exothermic side reactions.
- Microwave Irradiation : Ensures uniform heating, reducing localized overconcentration .
- Additives : Catalytic KI (5 mol%) promotes halogen exchange, enhancing regioselectivity.
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare with reference data from analogous compounds (e.g., 6-bromo-2-(4-nitrophenyl) derivatives) .
Structural Characterization
Basic Question : Which spectroscopic techniques are critical for confirming the structure of 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde? Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy groups at δ 3.85–3.90 ppm; aldehyde proton at δ 10.2 ppm) .
- IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and imidazole ring (C=N at ~1600 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error (e.g., theoretical m/z 389.0345 vs. observed 389.0338) .
Advanced Question : How can crystallographic data resolve ambiguities in NMR assignments for imidazo[1,2-a]pyridine derivatives? Methodological Answer : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 296 K) provides unambiguous bond lengths/angles. For example:
- The aldehyde group in 2-(4-chlorophenyl) analogs shows a planar geometry (torsion angle <5°) .
- Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate resonance effects from bromine/methoxy groups.
Biological Activity and Assay Design
Basic Question : What pharmacological activities are associated with imidazo[1,2-a]pyridine-3-carbaldehyde derivatives? Methodological Answer : These derivatives exhibit:
- Antimicrobial Activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential : IC₅₀ of 2–15 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
- Neuroprotective Effects : Modulation of GABA receptors (EC₅₀ ~50 nM) .
Advanced Question : How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity? Methodological Answer :
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Bioisosteres : Substitute the aldehyde with a hydroxamic acid to improve solubility and metal chelation .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR (PDB: 1M17) .
Analytical Data Contradictions
Advanced Question : How should researchers resolve discrepancies between theoretical and observed HRMS data for brominated imidazo[1,2-a]pyridines? Methodological Answer :
- Isotopic Pattern Analysis : Bromine (⁷⁹Br/⁸¹Br) produces a 1:1 doublet. Deviations suggest impurities (e.g., residual DMF adducts).
- Collision-Induced Dissociation (CID) : Fragment ions (e.g., loss of Br• at m/z 310) confirm the bromine position .
- Cross-Validation : Compare with LC-MS/MS data from structurally characterized analogs (e.g., 6-bromo-2-(4-chlorophenyl) derivatives) .
Derivative Synthesis
Basic Question : What are common functionalization strategies for the aldehyde group in this compound? Methodological Answer :
- Condensation Reactions : Form Schiff bases with amines (e.g., aniline, hydrazides) in ethanol under reflux .
- Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group (→ CH₂OH at δ 4.6 ppm in ¹H NMR) .
Advanced Question : How can regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) modify the bromine position? Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
